4-fluorophenyl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluorophenyl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and chemical synthesis. Its unique chemical structure and properties make it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of 4-fluorophenyl 2-methyl-3-nitrobenzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of specific enzymes and receptors involved in the inflammatory response. It may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have a neuroprotective effect, preventing neuronal damage in animal models of neurodegenerative diseases. Additionally, it has been shown to have a low toxicity profile, making it a safe candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluorophenyl 2-methyl-3-nitrobenzoate is its ease of synthesis and purification, making it readily available for laboratory experiments. However, its low solubility in water may limit its use in certain applications, and further studies are needed to fully understand its pharmacological effects and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-fluorophenyl 2-methyl-3-nitrobenzoate. These include:
1. Further studies on its mechanism of action and potential targets for drug development.
2. Investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.
3. Development of new synthetic methods to improve yield and purity.
4. Exploration of its potential use in material science, such as in the development of new polymers and catalysts.
5. Investigation of its potential use in agriculture, such as in the development of new pesticides and herbicides.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and chemical synthesis. Its unique properties and ease of synthesis make it a valuable candidate for further research and development.
Synthesemethoden
The synthesis of 4-fluorophenyl 2-methyl-3-nitrobenzoate involves the reaction of 4-fluorophenol with 2-methyl-3-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product. The yield and purity of the product can be optimized by controlling the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
The chemical compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Eigenschaften
IUPAC Name |
(4-fluorophenyl) 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-12(3-2-4-13(9)16(18)19)14(17)20-11-7-5-10(15)6-8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOMTHMOGVQHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.